molecular formula C6H3ClFNO B2769646 2-Chloro-6-fluoronicotinaldehyde CAS No. 1227563-22-5

2-Chloro-6-fluoronicotinaldehyde

Cat. No.: B2769646
CAS No.: 1227563-22-5
M. Wt: 159.54
InChI Key: LVJGFCBDVHUDQR-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoronicotinaldehyde is a chemical compound that belongs to the class of nicotinamide derivatives. It has gained significant attention in scientific research due to its potential biological activity and diverse applications. The compound’s molecular formula is C6H3ClFNO, and it is known for its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoronicotinaldehyde typically involves the chlorination and fluorination of nicotinaldehyde. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various derivatives, including this compound.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The compound is typically produced in an inert atmosphere and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluoronicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often used for substitution reactions.

Major Products:

    Oxidation: Formation of 2-Chloro-6-fluoronicotinic acid.

    Reduction: Formation of 2-Chloro-6-fluoronicotinalcohol.

    Substitution: Formation of various substituted nicotinaldehyde derivatives.

Scientific Research Applications

2-Chloro-6-fluoronicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoronicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • 2-Chloronicotinaldehyde
  • 6-Fluoronicotinaldehyde
  • 2-Chloro-5-fluoronicotinaldehyde

Comparison: 2-Chloro-6-fluoronicotinaldehyde is unique due to the presence of both chlorine and fluorine atoms on the nicotinaldehyde structure. This dual substitution enhances its reactivity and potential biological activity compared to its mono-substituted counterparts .

Properties

IUPAC Name

2-chloro-6-fluoropyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-6-4(3-10)1-2-5(8)9-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJGFCBDVHUDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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